Methyl 3-amino-3-(1,3-thiazol-4-yl)propanoate
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Overview
Description
Methyl 3-amino-3-(1,3-thiazol-4-yl)propanoate is an organic compound with the molecular formula C7H10N2O2S. It is a derivative of thiazole, a five-membered ring containing both sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-3-(1,3-thiazol-4-yl)propanoate typically involves the reaction of thiazole derivatives with appropriate esterifying agents. One common method involves the reaction of 3-amino-1,3-thiazole with methyl acrylate under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-3-(1,3-thiazol-4-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or sulfonylated thiazole derivatives.
Scientific Research Applications
Methyl 3-amino-3-(1,3-thiazol-4-yl)propanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Methyl 3-amino-3-(1,3-thiazol-4-yl)propanoate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, leading to modulation of their activity. The ester group may also play a role in facilitating cellular uptake and distribution within biological systems .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(2-amino-1,3-thiazol-4-yl)propanoate
- Ethyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate
- 2-Ethyl-1,3-thiazol-4-yl)methylamine
Uniqueness
Methyl 3-amino-3-(1,3-thiazol-4-yl)propanoate is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H10N2O2S |
---|---|
Molecular Weight |
186.23 g/mol |
IUPAC Name |
methyl 3-amino-3-(1,3-thiazol-4-yl)propanoate |
InChI |
InChI=1S/C7H10N2O2S/c1-11-7(10)2-5(8)6-3-12-4-9-6/h3-5H,2,8H2,1H3 |
InChI Key |
PHEFZFJGRZUSLS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(C1=CSC=N1)N |
Origin of Product |
United States |
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